molecular formula C17H15F3N2O3 B2493812 2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 1903011-74-4

2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B2493812
CAS No.: 1903011-74-4
M. Wt: 352.313
InChI Key: JVUCZHDDCLJOND-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a synthetic organic compound that features a trifluoromethyl group, a pyridine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods often use automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a member of the pyridine carboxamide class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial and anticancer properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)pyridine with oxirane under basic conditions. This nucleophilic attack leads to the formation of the oxolan-3-yloxy group, which is critical for the compound's biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have shown enhanced activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 µg/mL to 64 µg/mL against Staphylococcus aureus and other isolates .

CompoundMIC (µg/mL)Bacterial Strain
Cu116S. aureus
Cu52S. epidermidis
Cu44S. epidermidis

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, including colon cancer cells. The mechanism appears to be linked to the inhibition of specific oncogenic pathways, such as those mediated by FOXM1, a transcription factor involved in cell cycle regulation and proliferation .

Case Studies

  • Antibacterial Study : A study focusing on the antibacterial properties of pyridine derivatives found that those with trifluoromethyl groups were particularly effective against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity, with some compounds achieving MIC values significantly lower than standard antibiotics .
  • Anticancer Research : In a separate investigation into anticancer properties, derivatives were tested against MDA-MB-231 breast cancer cells using the MTT assay. Compounds showed varying degrees of cytotoxicity, with some demonstrating an IC50 comparable to established chemotherapeutics. The correlation between structural features and biological activity was emphasized, indicating that modifications at specific positions could enhance efficacy .

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[4-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c18-17(19,20)12-1-3-13(4-2-12)22-16(23)11-5-7-21-15(9-11)25-14-6-8-24-10-14/h1-5,7,9,14H,6,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUCZHDDCLJOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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